REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[F:9][B-](F)(F)F.F[N+]1C(C(Cl)(Cl)Cl)=CC=CC=1Cl>ClC(Cl)CCl>[F:9][C:6]1[CH:7]=[C:2]([Br:1])[CH:3]=[CH:4][C:5]=1[OH:8] |f:1.2|
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Name
|
|
Quantity
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0.86 g
|
Type
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reactant
|
Smiles
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BrC1=CC=C(C=C1)O
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Name
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N-fluoro-2-chloro-6-(trichloromethyl)pyridinium fluoroborate
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Quantity
|
1.67 g
|
Type
|
reactant
|
Smiles
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F[B-](F)(F)F.F[N+]1=C(C=CC=C1C(Cl)(Cl)Cl)Cl
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClC(CCl)Cl
|
Control Type
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UNSPECIFIED
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Setpoint
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45 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was placed in a 100 ml 3-necked round bottomed flask
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Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirring bar
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Type
|
CUSTOM
|
Details
|
to react at that temperature for 23 hours under nitrogen
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Duration
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23 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)Br)O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |